

Application Notes and Protocols for the Mass Spectrometry Analysis of Yokonoside

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Compound of Interest

Compound Name: Yokonoside

Cat. No.: B1684276

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Introduction

Yokonoside is a naturally occurring iridoid glycoside found in the roots of *Scrophularia ningpoensis* Hemsl. (Ningpo Figwort), a plant utilized in traditional Chinese medicine.[1][2] The therapeutic potential of *Scrophularia ningpoensis* is attributed to its diverse phytochemical composition, including iridoid glycosides and phenylpropanoid glycosides.[3][4] These compounds have demonstrated a range of biological activities, notably anti-inflammatory and neuroprotective effects.[5][6][7] The anti-inflammatory properties are linked to the modulation of key signaling pathways such as the NF- κ B and MAPK pathways.[3][5][8]

Mass spectrometry coupled with liquid chromatography (LC-MS) is an indispensable tool for the qualitative and quantitative analysis of **Yokonoside** and other related glycosides in complex botanical extracts. This document provides detailed application notes and protocols for the mass spectrometry analysis of **Yokonoside**, intended to guide researchers in natural product chemistry, pharmacology, and drug development.

Chemical Properties of Yokonoside

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₁ NO ₁₁	[PubChem CID: 3085046]
Molecular Weight	451.4 g/mol	[PubChem CID: 3085046]
IUPAC Name	5-hydroxy-2-[[5-hydroxy-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]amino]benzoic acid	[PubChem CID: 3085046]

Quantitative Analysis of Yokonoside

The following table is a representative example of how to present quantitative data for **Yokonoside** from different batches of *Scrophularia ningpoensis* root extract. The data presented here is illustrative to demonstrate the format.

Sample ID	Batch Number	Yokonoside Concentration (µg/g of dry extract) ± SD	Method
SN-001	A-2023	15.2 ± 1.3	UPLC-ESI-MS/MS
SN-002	A-2023	14.8 ± 1.1	UPLC-ESI-MS/MS
SN-003	B-2023	18.5 ± 1.6	UPLC-ESI-MS/MS
SN-004	B-2023	19.1 ± 1.8	UPLC-ESI-MS/MS
SN-005	C-2024	12.4 ± 0.9	UPLC-ESI-MS/MS

Experimental Protocols

Sample Preparation: Extraction of Yokonoside from *Scrophularia ningpoensis*

This protocol is adapted from established methods for the extraction of glycosides from *Scrophularia ningpoensis*.^[9]

Materials:

- Dried roots of *Scrophularia ningpoensis*
- 70% Methanol (v/v)
- Ultrasonic bath
- Centrifuge
- 0.22 µm syringe filter

Procedure:

- Grind the dried roots of *Scrophularia ningpoensis* into a fine powder.
- Accurately weigh 1.0 g of the powdered sample into a 50 mL conical tube.
- Add 20 mL of 70% methanol to the tube.
- Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
- Perform ultrasonic-assisted extraction in a water bath at 40°C for 60 minutes.
- Centrifuge the extract at 4000 rpm for 10 minutes.
- Carefully collect the supernatant.
- Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following protocol for Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) is based on methods

developed for the analysis of iridoid glycosides in *Scrophularia ningpoensis*.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Instrumentation:

- UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:
 - 0-2 min: 5% B
 - 2-10 min: 5-30% B
 - 10-15 min: 30-95% B
 - 15-18 min: 95% B
 - 18-18.1 min: 95-5% B
 - 18.1-20 min: 5% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 2 μ L.

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), negative and positive modes. For iridoid glycosides, $[M+HCOO]^-$ adducts in negative mode and $[M+Na]^+$ adducts in positive mode are often observed.[\[10\]](#)[\[11\]](#)

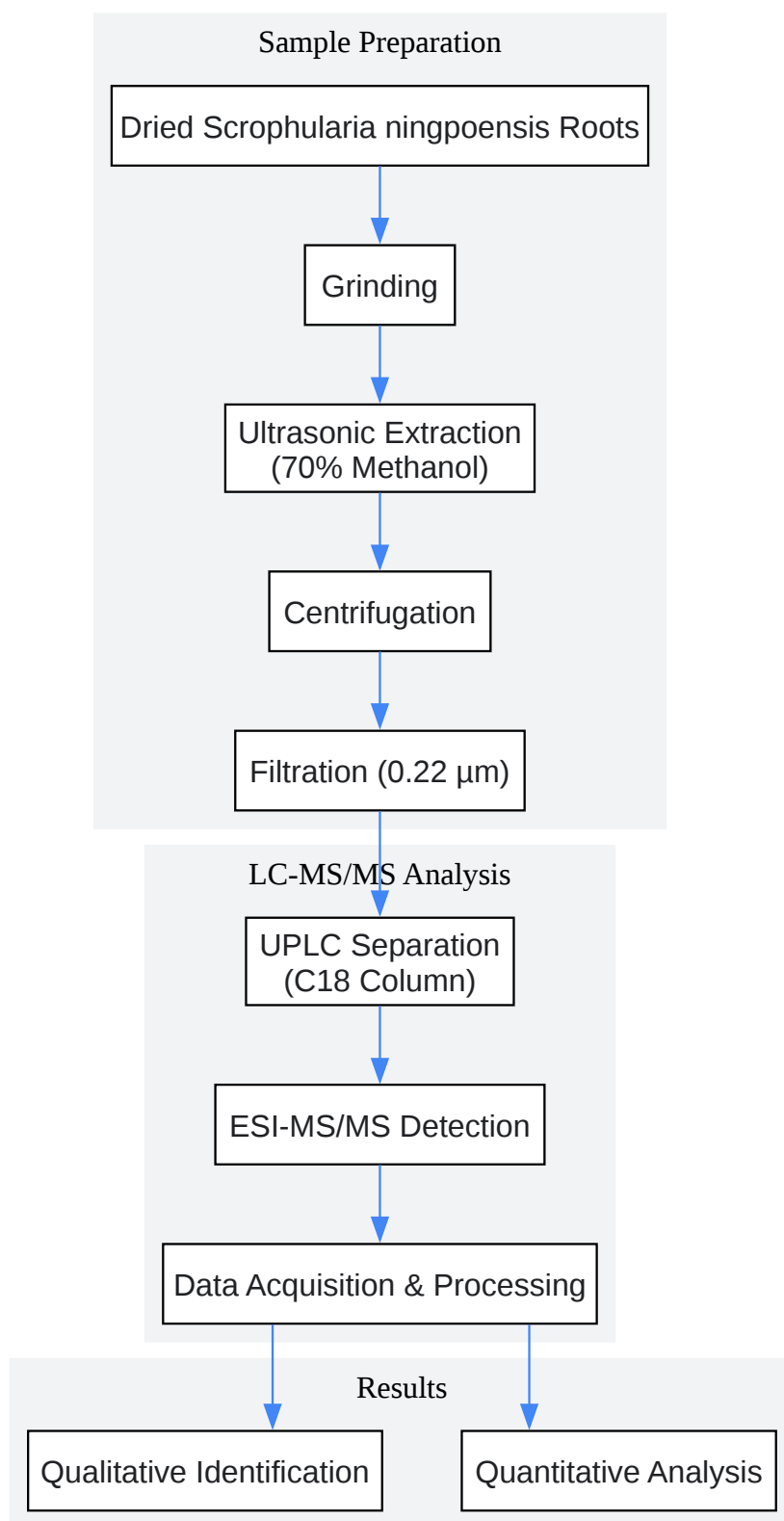
- Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with product ion scan for qualitative analysis.
- Capillary Voltage: 3.0 kV.
- Source Temperature: 120°C.
- Desolvation Temperature: 350°C.
- Cone Gas Flow: 50 L/h.
- Desolvation Gas Flow: 600 L/h.
- Collision Gas: Argon.

Expected Fragmentation:

For glycosides like **Yokonoside**, a characteristic fragmentation pattern involves the neutral loss of the sugar moiety (glucose, 162.05 Da). Further fragmentation of the aglycone will provide structural information.

Visualizations

Experimental Workflow

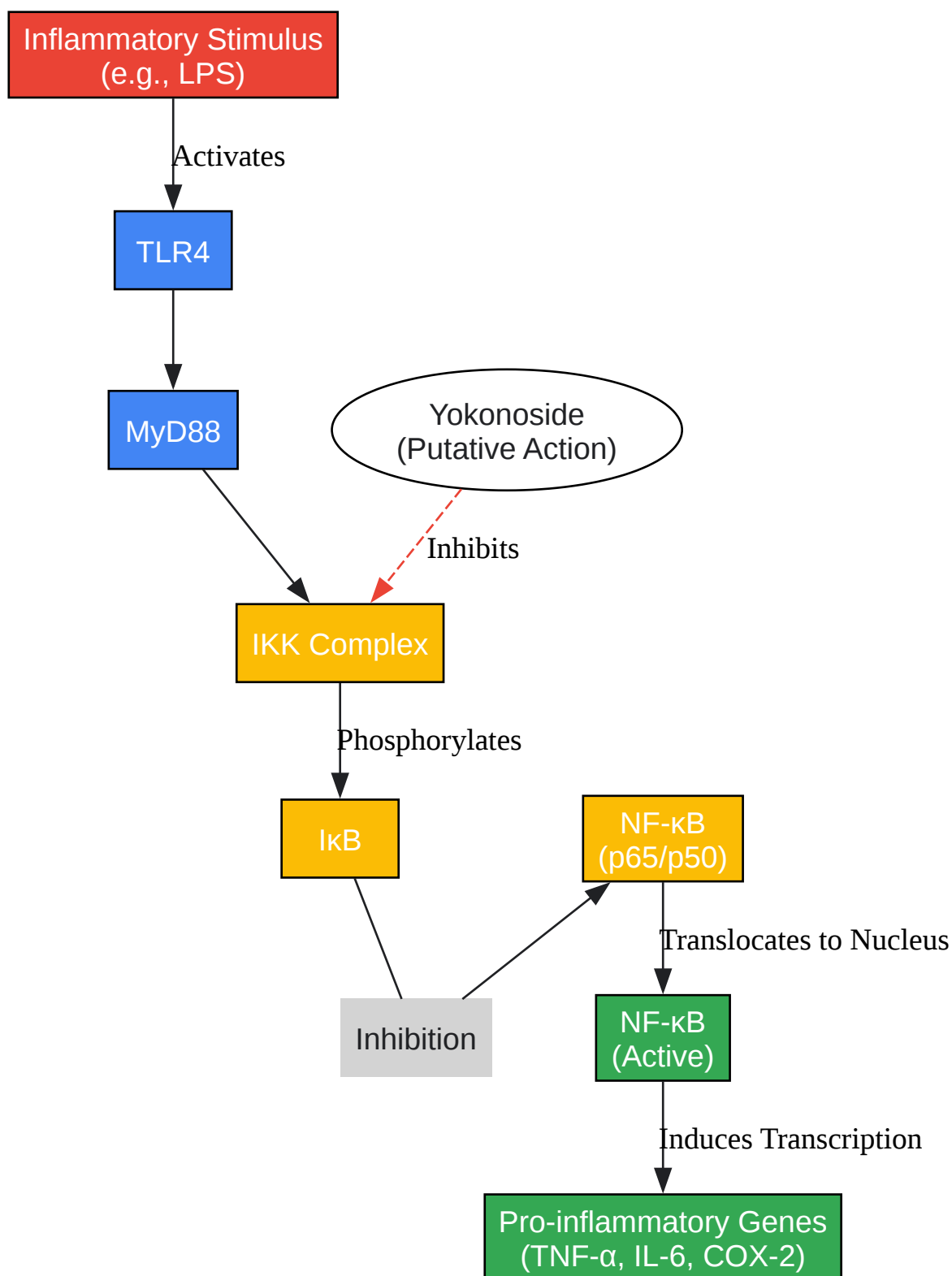


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Caption: Workflow for the analysis of **Yokonoside**.

Putative Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of compounds from *Scrophularia ningpoensis* are often associated with the inhibition of the NF- κ B signaling pathway.

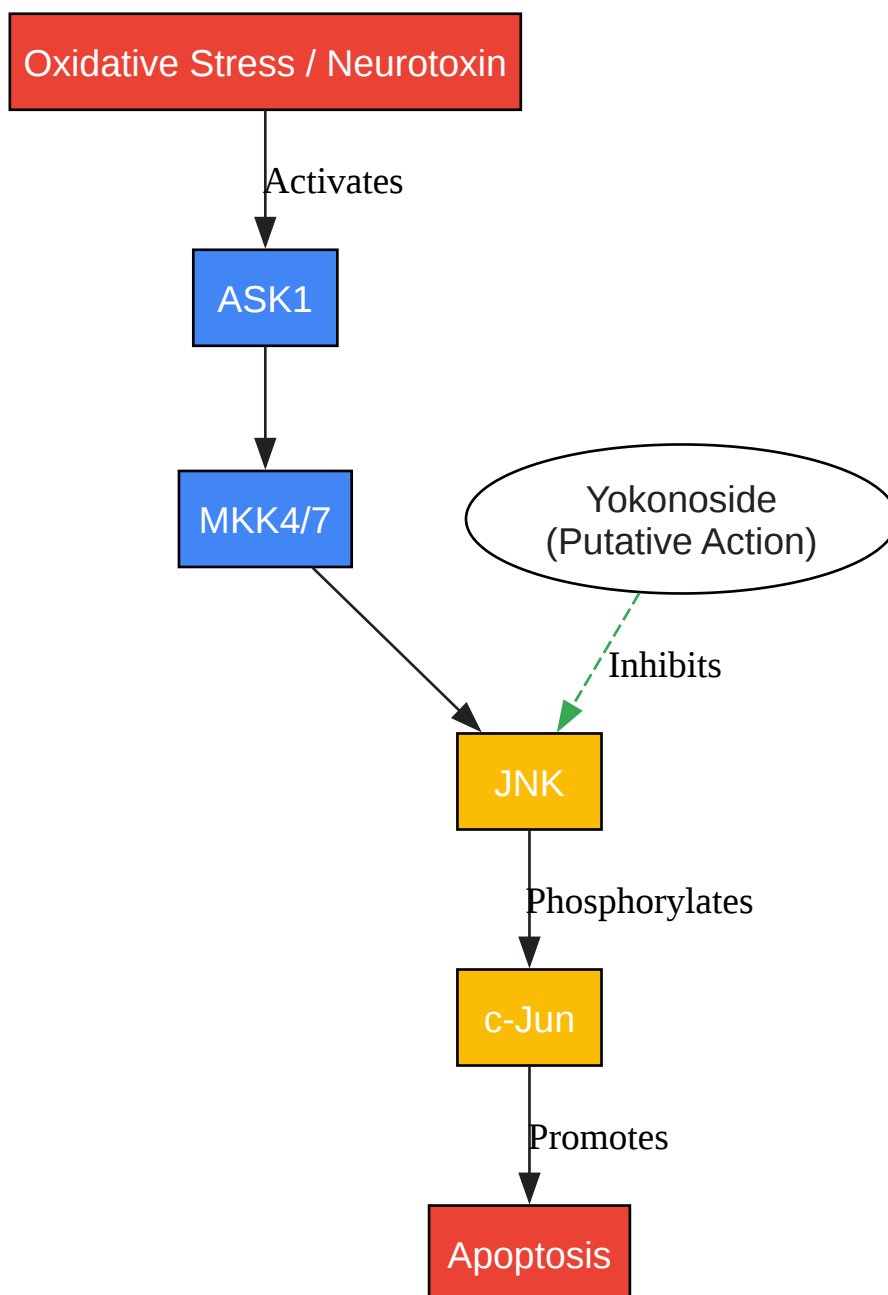


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Caption: Putative inhibition of the NF- κ B pathway by **Yokonoside**.

Putative Neuroprotective Signaling Pathway

The MAPK (Mitogen-Activated Protein Kinase) pathway is another key pathway modulated by constituents of *Scrophularia ningpoensis*, contributing to its neuroprotective effects.

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Caption: Putative modulation of the JNK/MAPK pathway by **Yokonoside**.

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